Isamoltane hemifumarate
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Overview
Description
Mechanism of Action
Target of Action
Isamoltane hemifumarate primarily targets the 5-HT1B receptor and the β-adrenoceptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). The β-adrenoceptor is a type of adrenergic receptor that interacts with the hormone adrenaline.
Mode of Action
This compound acts as a selective antagonist of the 5-HT1B receptor . This means it binds to the receptor and blocks its activation by serotonin. It inhibits the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes with an IC50 of 39 nM . Additionally, this compound is also a β-adrenoceptor ligand, with an IC50 of 8.4 nM .
Biochemical Pathways
This compound affects the serotonin and adrenergic signaling pathways. By blocking the 5-HT1B receptor, it can modulate the effects of serotonin in the brain. It also interacts with the β-adrenoceptor, which plays a role in the body’s response to stress and panic .
Result of Action
This compound shows anxiolytic activity , meaning it can reduce anxiety It reduces 5-HTP accumulation in the striatum .
Biochemical Analysis
Biochemical Properties
Isamoltane hemifumarate interacts with the 5-HT1B receptor and β-adrenoceptor in the brain . It exhibits 27-fold selectivity for the 5-HT1B receptor over 5-HT1A . The nature of these interactions involves the inhibition of the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes .
Cellular Effects
This compound has been shown to influence cell function by interacting with 5-HT1B receptors and β-adrenoceptors
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the 5-HT1B receptor and its affinity for β-adrenoceptors . It inhibits the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes
Dosage Effects in Animal Models
In animal models, specifically male Sprague-Dawley rats, this compound does not alter the accumulation of 5-HTP in the rat hippocampus, and increases 5-HT synthesis in cortical tissue . It reduces 5-HTP accumulation in the striatum . These effects were observed at dosages ranging from 0.3 to 30 mg/kg .
Preparation Methods
The synthesis of Isamoltane hemifumarate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The industrial production methods typically involve the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Isamoltane hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide.
Scientific Research Applications
Isamoltane hemifumarate has been extensively studied for its applications in:
Chemistry: Used as a reference compound in receptor binding studies.
Biology: Investigated for its effects on serotonin and adrenergic receptors.
Medicine: Potential therapeutic agent for anxiety disorders.
Industry: Utilized in the development of new pharmacological agents.
Comparison with Similar Compounds
Compared to other 5-HT1B receptor antagonists, Isamoltane hemifumarate is unique due to its high selectivity and affinity for β-adrenergic receptors. Similar compounds include:
Propranolol: A non-selective β-adrenergic receptor antagonist.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSBYUSDSJLAQ-WXXKFALUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of isamoltane hemifumarate?
A1: this compound acts as a selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor [1, 2, 3]. This means it binds to this receptor subtype and blocks the actions of serotonin (5-HT), preventing it from exerting its effects.
Q2: What role does the 5-HT1B receptor play in the context of the studies provided?
A2: Research suggests that the 5-HT1B receptor is involved in various physiological processes, including nociception (pain perception) and cerebral blood flow regulation.
Q3: How does blocking the 5-HT1B receptor with this compound affect intracellular signaling?
A3: Research using a hypothalamic neuronal cell model demonstrated that this compound effectively attenuated the decrease in forskolin-induced cAMP levels and the increase in intracellular calcium (Ca2+) typically triggered by 5-HT1B receptor activation [2]. This highlights the compound's ability to interfere with downstream signaling pathways associated with this receptor.
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